5-Hexyl-2-thienylzinc bromide 5-Hexyl-2-thienylzinc bromide
Brand Name: Vulcanchem
CAS No.: 1558025-72-1
VCID: VC11662147
InChI: InChI=1S/C10H15S.BrH.Zn/c1-2-3-4-5-7-10-8-6-9-11-10;;/h6,8H,2-5,7H2,1H3;1H;/q-1;;+2/p-1
SMILES: CCCCCCC1=CC=[C-]S1.[Zn+]Br
Molecular Formula: C10H15BrSZn
Molecular Weight: 312.6 g/mol

5-Hexyl-2-thienylzinc bromide

CAS No.: 1558025-72-1

Cat. No.: VC11662147

Molecular Formula: C10H15BrSZn

Molecular Weight: 312.6 g/mol

* For research use only. Not for human or veterinary use.

5-Hexyl-2-thienylzinc bromide - 1558025-72-1

Specification

CAS No. 1558025-72-1
Molecular Formula C10H15BrSZn
Molecular Weight 312.6 g/mol
IUPAC Name bromozinc(1+);5-hexyl-2H-thiophen-2-ide
Standard InChI InChI=1S/C10H15S.BrH.Zn/c1-2-3-4-5-7-10-8-6-9-11-10;;/h6,8H,2-5,7H2,1H3;1H;/q-1;;+2/p-1
Standard InChI Key VZZZIRGIUMREBE-UHFFFAOYSA-M
SMILES CCCCCCC1=CC=[C-]S1.[Zn+]Br
Canonical SMILES CCCCCCC1=CC=[C-]S1.[Zn+]Br

Introduction

Chemical Identity and Structural Features

5-Hexyl-2-thienylzinc bromide belongs to the class of heteroarylzinc reagents, characterized by a thiophene ring substituted with a hexyl group at the 5-position and a zinc bromide moiety at the 2-position. The molecular formula is C<sub>10</sub>H<sub>15</sub>BrSZn, with a molecular weight of 307.31 g/mol . The thiophene ring’s aromatic system conjugated with the zinc center enables electron delocalization, critical for its reactivity in polymerization .

Key structural attributes include:

  • Regiochemical control: The 2,5-substitution pattern ensures head-to-tail coupling during polymerization, essential for P3HT’s optoelectronic properties .

  • Solubility: The hexyl side chain enhances solubility in organic solvents like tetrahydrofuran (THF) and N-methylpyrrolidone (NMP).

Synthetic Methodologies

Direct Zinc Insertion into 2,5-Dibromo-3-hexylthiophene

The most efficient route involves oxidative insertion of zinc dust into 2,5-dibromo-3-hexylthiophene under inert conditions :

Reaction conditions:

  • Zinc dust activated with LiBr (1.0 equiv) and iodine (5 mol%)

  • Solvent: DMA or NMP at 80–90°C for 24 h

  • Yield: 96% (85:15 regioselectivity)

Mechanistic insights:

  • Activation: Iodine cleaves the Zn oxide layer, exposing fresh metal surfaces.

  • Oxidative insertion: Zn inserts into the C–Br bond at the 5-position, forming a thienylzinc intermediate.

  • Transmetallation: The intermediate reacts with Ni(dppe)Cl<sub>2</sub> catalyst to initiate polymerization .

Comparative Analysis of Synthetic Routes

MethodZinc SourceSolventRegioregularityMolecular Weight (g/mol)
Activated Zn dust Commercial ZnDMA>96%5,000
Grignard metathesisZnCl<sub>2</sub>THF90–94%3,500
Highly active Zn* Pre-treated ZnDMF95%4,200

The activated zinc dust method outperforms traditional approaches by eliminating the need for pre-treated zinc or transmetallation steps .

Structural Characterization

Spectroscopic Analysis

  • <sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>):

    • δ 6.98 (s, 1H, thienyl H-4)

    • δ 2.80 (t, 2H, –CH<sub>2</sub>– adjacent to Zn)

    • δ 1.72–0.89 (m, 9H, hexyl chain)

  • UV-Vis (CHCl<sub>3</sub>):

    • λ<sub>max</sub> = 450 nm (π–π* transition of conjugated thiophene backbone)

Applications in Polymer Synthesis

Synthesis of Regioregular P3HT

5-Hexyl-2-thienylzinc bromide enables Kumada-type polycondensation with Ni(dppe)Cl<sub>2</sub> catalyst :

Polymerization protocol:

  • Monomer activation: 0.5 M solution in THF under argon.

  • Catalytic cycle:

    • Oxidative addition of Ni(0) to C–Zn bond

    • Reductive elimination to form C–C bonds between thienyl units

Resulting polymer properties:

  • Regioregularity: 96–98% head-to-tail linkages

  • Charge carrier mobility: 0.01–0.1 cm²/V·s in field-effect transistors

Future Directions in Organozinc Chemistry

Recent advances in direct zinc insertion methodologies have revitalized interest in thienylzinc reagents :

  • Flow chemistry: Continuous synthesis to improve yield and scalability

  • Green solvents: Replacement of DMA with cyclopentyl methyl ether (CPME)

  • Hybrid catalysts: Pd/Ni bimetallic systems for asymmetric couplings

These innovations promise to expand the utility of 5-hexyl-2-thienylzinc bromide in organic photovoltaics and stretchable electronics .

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